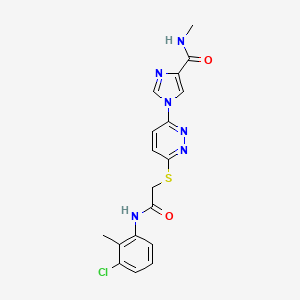
1-(6-((2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-((2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN6O2S and its molecular weight is 416.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-((2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H22ClN3O3S, with a molecular weight of approximately 500.03 g/mol. The structure includes several functional groups that may influence its biological activity, including a pyridazine ring and an imidazole moiety.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antitumor Activity : Many derivatives of imidazole and pyridazine have been studied for their potential to inhibit cancer cell growth. For instance, pyrazole derivatives have shown significant antitumor effects by targeting specific oncogenic pathways such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Compounds that contain thioether and amide functionalities are known to exhibit anti-inflammatory properties. Studies have shown that certain derivatives can inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The compound may also interact with other enzymes involved in cancer metabolism.
- Cellular Signaling Modulation : The presence of the imidazole ring suggests potential interactions with various cellular receptors, possibly modulating signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : A series of imidazole-based compounds were synthesized and tested against various cancer cell lines. Results indicated that modifications to the side chains significantly influenced their cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .
- Inflammation Inhibition : Research on pyrazole derivatives demonstrated their ability to reduce inflammation in animal models by decreasing levels of pro-inflammatory cytokines . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Target/Pathway | IC50 (μM) |
|---|---|---|---|
| Pyrazole Derivative 1 | Antitumor | BRAF(V600E) | 0.5 |
| Pyrazole Derivative 2 | Anti-inflammatory | COX-II | 1.33 |
| Imidazole Derivative 1 | Antitumor | EGFR | 0.8 |
| Thiazole Derivative 1 | Anti-inflammatory | TNF-α | 0.9 |
Properties
IUPAC Name |
1-[6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2S/c1-11-12(19)4-3-5-13(11)22-16(26)9-28-17-7-6-15(23-24-17)25-8-14(21-10-25)18(27)20-2/h3-8,10H,9H2,1-2H3,(H,20,27)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFPATCLSJICIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














